imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride
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Overview
Description
Imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a sulfanone group, and an imino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imino Group: The imino group is introduced via a condensation reaction between an amine and a carbonyl compound.
Formation of the Sulfanone Group: The sulfanone group is introduced through the oxidation of a thioether or sulfide precursor using oxidizing agents such as hydrogen peroxide or peracids.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanone group can be further oxidized to sulfone using strong oxidizing agents.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the sulfanone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Sulfanone Derivatives: Compounds containing the sulfanone group, such as sulfanilamide and sulfoxides.
Uniqueness
Imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2648961-32-2 |
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Molecular Formula |
C5H13ClN2OS |
Molecular Weight |
184.69 g/mol |
IUPAC Name |
imino-methyl-oxo-pyrrolidin-1-yl-λ6-sulfane;hydrochloride |
InChI |
InChI=1S/C5H12N2OS.ClH/c1-9(6,8)7-4-2-3-5-7;/h6H,2-5H2,1H3;1H |
InChI Key |
RNYTYMXPEBJFMG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)N1CCCC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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